molecular formula C23H40O7P2 B377380 diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate

diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate

Cat. No.: B377380
M. Wt: 490.5g/mol
InChI Key: YYVQGMBTHJSGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of diethoxyphosphoryl groups and tert-butyl groups attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate typically involves the reaction of 2,6-ditert-butylphenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a phosphorylation mechanism, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.

    Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

Scientific Research Applications

diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate involves its interaction with various molecular targets. The diethoxyphosphoryl groups can participate in phosphorylation reactions, which are crucial in many biological processes. The compound’s reactivity allows it to modify proteins and other biomolecules, potentially affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate is unique due to its specific combination of diethoxyphosphoryl and tert-butyl groups attached to a cyclohexa-2,5-dien-1-one ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C23H40O7P2

Molecular Weight

490.5g/mol

IUPAC Name

4-[bis(diethoxyphosphoryl)methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C23H40O7P2/c1-11-27-31(25,28-12-2)21(32(26,29-13-3)30-14-4)17-15-18(22(5,6)7)20(24)19(16-17)23(8,9)10/h15-16H,11-14H2,1-10H3

InChI Key

YYVQGMBTHJSGCT-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)P(=O)(OCC)OCC)OCC

Canonical SMILES

CCOP(=O)(C(=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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